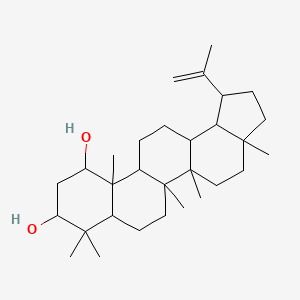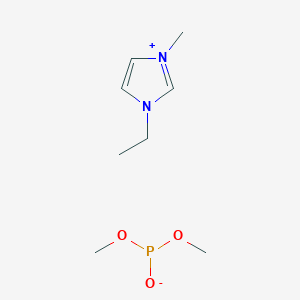
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite is a chemical compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite typically involves the reaction of 1-ethyl-3-methylimidazolium iodide with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphite derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds .
Applications De Recherche Scientifique
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is explored for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in industrial processes, including the synthesis of advanced materials and as an electrolyte in batteries
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite involves its interaction with molecular targets and pathways within a system. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicine or as a catalyst in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 1-Ethyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
Uniqueness
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite stands out due to its unique combination of properties, such as its ability to act as both a solvent and a catalyst. Its specific structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C8H17N2O3P |
|---|---|
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
dimethyl phosphite;1-ethyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C6H11N2.C2H6O3P/c1-3-8-5-4-7(2)6-8;1-4-6(3)5-2/h4-6H,3H2,1-2H3;1-2H3/q+1;-1 |
Clé InChI |
LDZROWGTHWFRSZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C[N+](=C1)C.COP([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


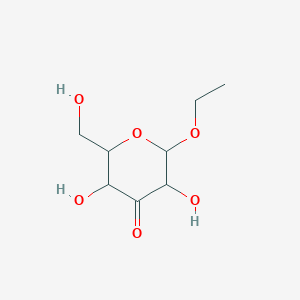

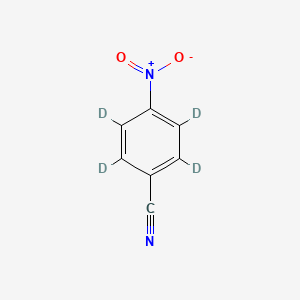
![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
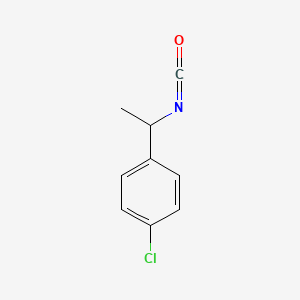
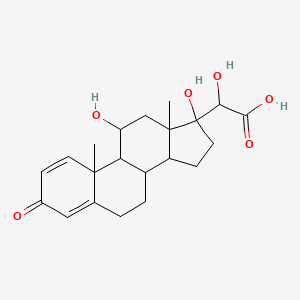
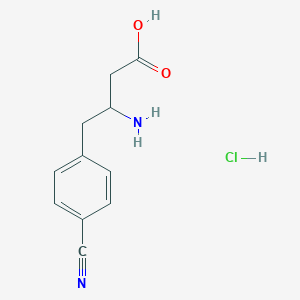
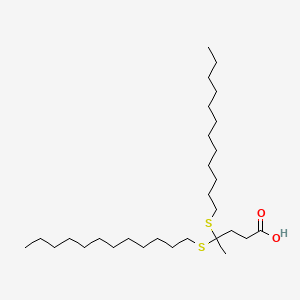
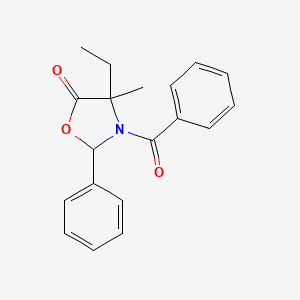
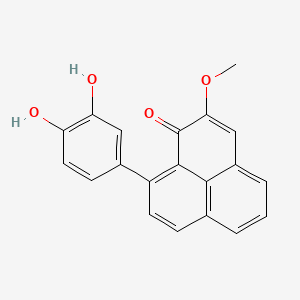
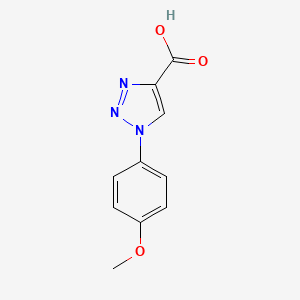
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12322178.png)

